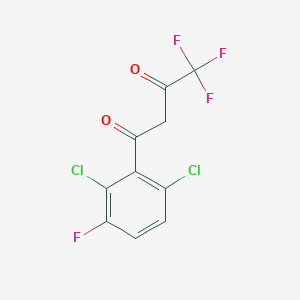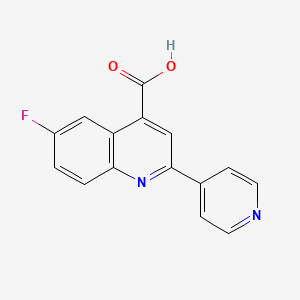
6-氟-2-(吡啶-4-基)喹啉-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C15H9FN2O2 . It has been used in the synthesis of metal complexes under hydrothermal conditions .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. For instance, it has been used as a ligand to synthesize metal complexes . The synthesis process typically involves hydrothermal conditions .
Molecular Structure Analysis
The molecular structure of “6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid” has been determined in several studies . It is characterized by the presence of a quinoline ring, a pyridine ring, and a carboxylic acid group .
Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For example, it has been used as a ligand in the synthesis of metal complexes . The reaction typically involves the coordination of the ligand to the metal ions under hydrothermal conditions .
Physical And Chemical Properties Analysis
“6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid” has a molecular weight of 267.23 g/mol . It has a topological polar surface area of 65.9 Ų and a complexity of 360 . It has no hydrogen bond donors and five hydrogen bond acceptors .
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid, focusing on six unique fields:
Antimicrobial Agents
6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid has shown potential as an antimicrobial agent. Its quinoline core structure is known for its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication . This makes it a promising candidate for developing new antibiotics, especially against resistant bacterial strains.
Anticancer Research
The compound’s structure allows it to interact with various cellular targets involved in cancer progression. Studies have indicated that derivatives of quinoline carboxylic acids can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation . This makes it a valuable scaffold for designing new anticancer drugs.
Anti-inflammatory Agents
Research has shown that quinoline derivatives can exhibit significant anti-inflammatory properties. 6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid could potentially inhibit key enzymes and cytokines involved in the inflammatory response, making it a candidate for treating inflammatory diseases .
Antiviral Applications
The compound’s ability to interfere with viral replication processes has been explored in antiviral research. Quinoline derivatives have been studied for their efficacy against viruses such as HIV, hepatitis C, and influenza . This compound could serve as a lead molecule for developing new antiviral therapies.
Photodynamic Therapy
6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid can be used in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. The compound’s ability to generate reactive oxygen species upon light activation makes it suitable for PDT applications .
Fluorescent Probes
The unique structural properties of this compound allow it to be used as a fluorescent probe in biological imaging. Its fluorescence can be utilized to track and study various biological processes at the cellular level, aiding in the visualization of cellular components and dynamics .
Material Science
In material science, 6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid can be used in the synthesis of novel materials with unique electronic and optical properties. Its incorporation into polymers and other materials can enhance their performance in various applications, such as organic electronics and photonics.
未来方向
The future research directions for “6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid” could involve further exploration of its synthesis, chemical reactions, and potential applications. It could also involve a more detailed investigation of its mechanism of action and its physical and chemical properties .
作用机制
Target of Action
The primary target of 6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid is human Topoisomerase II alpha (h TopoIIα) . This enzyme plays a crucial role in DNA replication and cell division, making it a significant target in cancer research .
Mode of Action
6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid acts as a potent inhibitor of h TopoIIα . It interacts with the ATPase domain of the enzyme, inhibiting its function . This interaction disrupts the enzyme’s ability to untangle DNA during replication, leading to DNA damage and cell death .
Biochemical Pathways
The compound’s action on h TopoIIα affects the DNA replication pathway . By inhibiting h TopoIIα, the compound prevents the proper segregation of DNA during cell division . This leads to DNA damage, triggering apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The inhibition of h TopoIIα by 6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid results in significant anticancer activity . The compound induces DNA damage and apoptosis in cancer cells, leading to a reduction in tumor growth .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of certain enzymes or proteins in the cellular environment can influence the compound’s absorption and distribution .
属性
IUPAC Name |
6-fluoro-2-pyridin-4-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O2/c16-10-1-2-13-11(7-10)12(15(19)20)8-14(18-13)9-3-5-17-6-4-9/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBJPGMCQPRKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)C3=CC=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

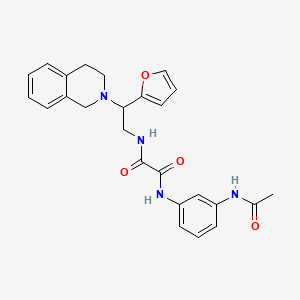
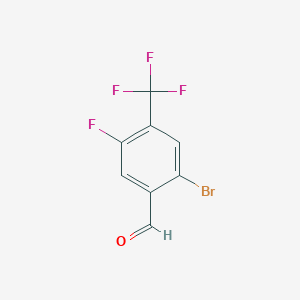

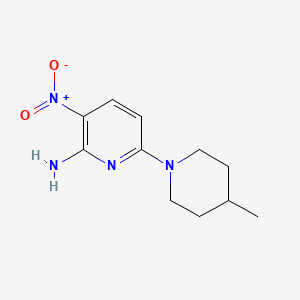
![Methyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2442908.png)
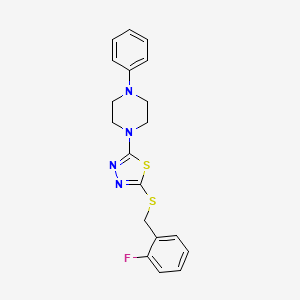
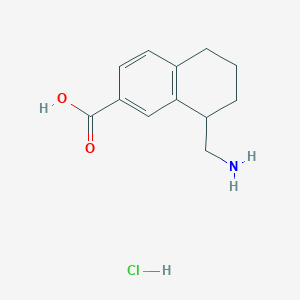
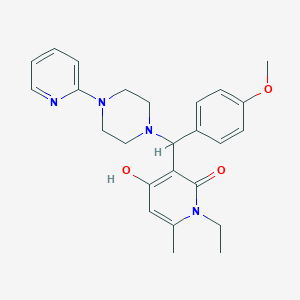
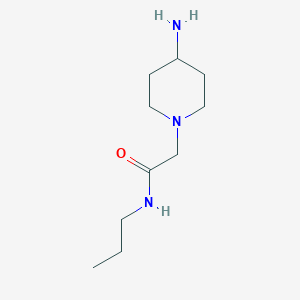
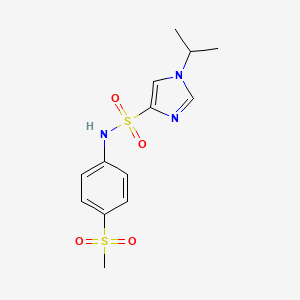
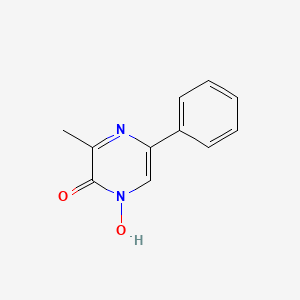
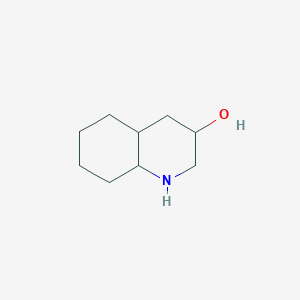
![(Z)-2-(2-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2442924.png)
